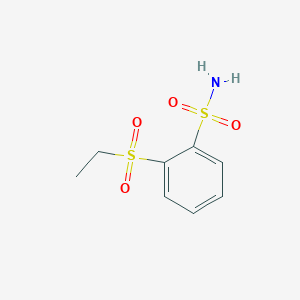

2-(Ethylsulfonyl)benzenesulfonamide

説明

2-(Ethylsulfonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the ortho position of the benzene ring. The ethylsulfonyl group is a critical functional moiety known to influence solubility, reactivity, and biological activity, particularly in herbicidal sulfonylureas like sulfosulfuron and rimsulfuron .

特性

分子式 |

C8H11NO4S2 |

|---|---|

分子量 |

249.3 g/mol |

IUPAC名 |

2-ethylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-5-3-4-6-8(7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13) |

InChIキー |

JGFUXOJZXVHGSY-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects and Functional Groups

The table below highlights key differences between 2-(Ethylsulfonyl)benzenesulfonamide and structurally related compounds:

Structural and Functional Comparisons

Agrochemical Relevance Sulfosulfuron and Rimsulfuron: These herbicides share the ethylsulfonyl group with 2-(Ethylsulfonyl)benzenesulfonamide, which is critical for binding to acetolactate synthase in plants. The ethylsulfonyl moiety enhances lipophilicity, improving membrane permeability in target weeds . Contrast with Ethyl 2-(aminosulfonyl)benzoate: Replacing the ethylsulfonyl group with an ethoxycarbonyl (-CO₂C₂H₅) reduces herbicidal activity but increases versatility in synthesizing heterocycles, as seen in methyl 2-(benzenesulfonamido)acetate .

Pharmaceutical Applications The Glimepiride intermediate () demonstrates how sulfonamide derivatives with complex substituents (e.g., pyrrolinone-carboxamidoethyl) are tailored for human sulfonylurea receptor binding, contrasting with the agrochemical focus of ethylsulfonyl analogs .

Physical and Crystallographic Properties Crystal Packing: Compounds like 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide () exhibit monoclinic crystal systems with extensive hydrogen bonding (C–H···O, N–H···O), influencing melting points and stability. Similar interactions likely govern the solubility and stability of 2-(Ethylsulfonyl)benzenesulfonamide . Thermal Stability: The ethylsulfonyl group’s electron-withdrawing nature may increase thermal stability compared to ethoxycarbonyl or aminosulfonyl analogs, as inferred from herbicidal sulfonylureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。